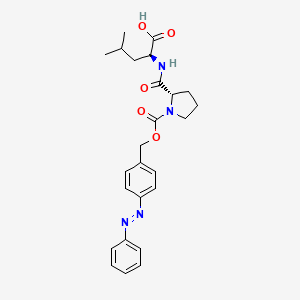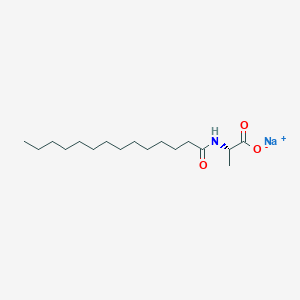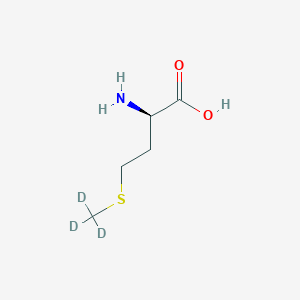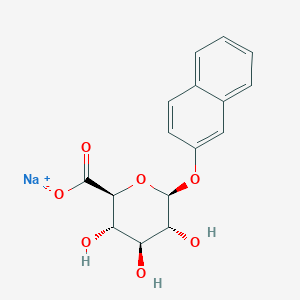
Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Microbiology and Metabolic Engineering
Calcium D-Galactonate plays a crucial role in the study of bacterial metabolism. Research has revealed a unique divalent metal-containing substrate binding pocket in the transcription repressor DgoR from Escherichia coli, which is involved in D-Galactonate metabolism . This insight is pivotal for understanding bacterial adaptation to environmental changes and could lead to the development of new biotechnological applications.
Environmental Science
In environmental restoration, Calcium D-Galactonate can be part of the microbially induced calcium carbonate precipitation (MICP) process. MICP is an innovative biotechnology that can remediate polluted soils, improve the cohesion of dispersed sands, and aid in concrete self-healing . The process also contributes to carbon neutrality by fixing CO2, thus mitigating global warming.
Food Industry
Calcium D-Galactonate’s derivative, D-Galacturonic acid, is a key component in pectin-rich residues like sugar beet pulps, which are used for sustainable production of platform chemicals . The conversion of these residues into value-added chemicals like L-Galactonate showcases the compound’s potential in biotransformation processes within the food industry.
Agriculture
In agriculture, Calcium D-Galactonate can be utilized in the development of nano-enabled fertilizers. These advanced fertilizers aim to improve nutrient delivery and use efficiency, which is paramount for sustaining high crop productivity without depleting biodiversity or altering natural systems .
Material Science
Calcium D-Galactonate contributes to the synthesis and stability of calcium-based materials. These materials are significant in various applications, including biodegradable plastics, ceramics, and composites, which are essential in developing sustainable materials for future technologies .
Pharmaceuticals
In pharmaceuticals, the understanding of D-Galactonate metabolism is essential for developing new drugs and therapeutic strategies. The structural analysis of enzymes interacting with D-Galactonate provides insights into designing inhibitors or activators that could modulate metabolic pathways for therapeutic purposes .
Safety and Hazards
According to a safety data sheet, this compound may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it gets in the eyes, it’s recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Target of Action
Calcium D-Galactonate, also known as calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate or Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate, primarily targets the regulation of calcium levels in the body . It is used to treat conditions like hypocalcemia, which is a deficiency of calcium in the bloodstream .
Mode of Action
Calcium D-Galactonate interacts with its targets by providing a source of calcium ions. This interaction helps in moderating nerve and muscle performance via action potential threshold regulation . In the presence of D-galactonate, the transcriptional regulator DgoR binds to two inverted repeats overlapping the dgo promoter, inducing a conformational change in DgoR to derepress the dgo operon .
Biochemical Pathways
Calcium D-Galactonate affects the metabolism of D-galactonate in organisms like Escherichia coli. The dgo genes involved in its metabolism have been investigated, and it has been found that the deletion of dgoR accelerates the growth of E. coli in D-galactonate, along with the strong constitutive expression of dgo genes . This suggests that Calcium D-Galactonate plays a significant role in the D-galactonate metabolic pathway.
Pharmacokinetics
The ADME properties of Calcium D-Galactonate are crucial for understanding its bioavailability. The absorption of these salts is minimal unless chronic, high doses are given .
Result of Action
The molecular and cellular effects of Calcium D-Galactonate’s action are primarily observed in its role in calcium regulation. By providing a source of calcium ions, it helps in moderating nerve and muscle performance . Furthermore, it has been found that the presence of D-galactonate protects DgoR against trypsin cleavage, suggesting a conformational change in DgoR induced by its interaction with D-galactonate .
Action Environment
The action, efficacy, and stability of Calcium D-Galactonate can be influenced by various environmental factors. For instance, the presence of D-galactonate is necessary for the interaction with the transcriptional regulator DgoR . Moreover, the bioavailability of Calcium D-Galactonate can be affected by the method of administration, with oral administration being the most common .
Eigenschaften
IUPAC Name |
calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYWVMUWGXQZBD-TYCUOJIBSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32CaO19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chloro-phenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1429310.png)


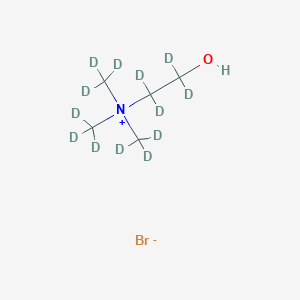
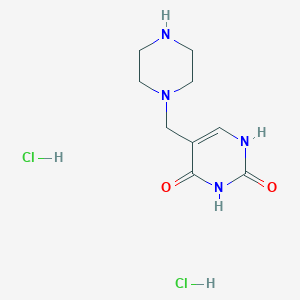
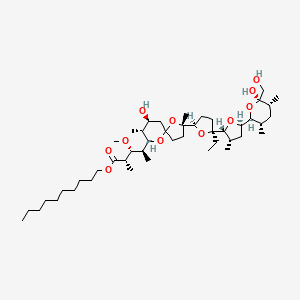
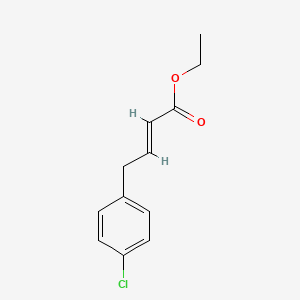
![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)

